molecular formula C11H12O3 B050067 Ethyl benzoylacetate CAS No. 94-02-0

Ethyl benzoylacetate

Cat. No.: B050067
CAS No.: 94-02-0
M. Wt: 192.21 g/mol
InChI Key: GKKZMYDNDDMXSE-UHFFFAOYSA-N
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Description

Ethyl benzoylacetate is an organic compound with the molecular formula C₁₁H₁₂O₃. It is an ester formed from benzoylacetic acid and ethanol. This compound is known for its pleasant aroma and is used in various applications, including as a flavoring agent and an intermediate in organic synthesis .

Mechanism of Action

Ethyl benzoylacetate is a chemical compound with the molecular formula C11H12O3 . It is an ester and has a variety of applications in organic synthesis. This article will explore the mechanism of action of this compound, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Mode of Action

This compound undergoes microbial reduction by bakers’ yeast (Saccharomyces cerevisiae), Beauveria sulfurescens, or Geotrichum candidum to afford ethyl (S)-3-hydroxy-3-phenylpropionate . It also undergoes Claisen condensation reaction with malononitrile to afford 2-cyano-5-phenyl-3,5-dioxopentanonitrile .

Biochemical Pathways

Its involvement in the claisen condensation reaction suggests that it may play a role in the synthesis of various organic compounds .

Pharmacokinetics

Its solubility properties indicate that it is miscible with alcohol and diethyl ether, but insoluble in water . This could potentially affect its bioavailability and distribution in biological systems.

Result of Action

The result of this compound’s action is the production of various organic compounds through reactions such as microbial reduction and Claisen condensation . The specific molecular and cellular effects would depend on the particular compounds produced and their subsequent interactions within the system.

Action Environment

This compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its solubility properties suggest that it may be more effective in alcohol or diethyl ether environments compared to aqueous environments . Additionally, factors such as temperature and pH could potentially affect the rate and efficiency of the reactions it is involved in.

Biochemical Analysis

Biochemical Properties

Ethyl benzoylacetate is known to undergo microbial reduction by bakers’ yeast (Saccharomyces cerevisiae), Beauveria sulfurescens, or Geotrichum candidum to afford ethyl (S)-3-hydroxy-3-phenylpropionate . This interaction suggests that this compound can interact with certain enzymes and proteins within these organisms, leading to biochemical transformations.

Cellular Effects

While specific cellular effects of this compound are not extensively documented, it has been shown to have cytotoxic activity against certain cell lines . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its reduction by microbial enzymes to form ethyl (S)-3-hydroxy-3-phenylpropionate . This process suggests that this compound can bind to these enzymes, leading to enzyme activation and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound can undergo microbial reduction, suggesting that its effects may change over time depending on the presence and activity of specific microbes .

Metabolic Pathways

This compound is involved in certain metabolic pathways within microbes, where it is reduced to ethyl (S)-3-hydroxy-3-phenylpropionate . This process involves enzymes and cofactors within the organism, and could potentially impact metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl benzoylacetate can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the processes are designed to be cost-effective and efficient .

Chemical Reactions Analysis

Ethyl benzoylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Microbial agents like bakers’ yeast.

    Claisen Condensation: Malononitrile, diazonium salts.

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 3-oxo-3-phenylpropanoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKZMYDNDDMXSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4047094
Record name Ethyl benzoylacetate
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Molecular Weight

192.21 g/mol
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Physical Description

Liquid with a pleasant odor; Turns yellow from light and air; [Merck Index] Colorless or yellow liquid; [Alfa Aesar MSDS], Liquid, colourless to light yellow liquid with a brandy-like, woody, cherry, phenolic odour
Record name Ethyl benzoylacetate
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Record name Ethyl 3-oxo-3-phenylpropanoate
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Record name Ethyl benzoylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/771/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

265.00 to 270.00 °C. @ 760.00 mm Hg
Record name Ethyl 3-oxo-3-phenylpropanoate
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Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Ethyl benzoylacetate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.107-1.120
Record name Ethyl benzoylacetate
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CAS No.

94-02-0
Record name Ethyl benzoylacetate
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Record name Ethyl benzoylacetate
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Record name ETHYL BENZOYLACETATE
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Record name Benzenepropanoic acid, .beta.-oxo-, ethyl ester
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Record name Ethyl benzoylacetate
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Record name Ethyl benzoylacetate
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Record name Ethyl 3-oxo-3-phenylpropanoate
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Melting Point

< 0 °C
Record name Ethyl 3-oxo-3-phenylpropanoate
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Synthesis routes and methods I

Procedure details

Under nitrogen atmosphere, 30 mL of THF was added to 12.2 g (20 mmol, 4.0 equivalent) of (BrZnCH2COOEt.THF)2. Under argon atmosphere, a solution of 1.03 g (5 mmol) of benzonitrile in 2.5 mL of THF was added dropwise while stirring at 0˜5° C. The mixture was stirred at 20˜25° C. for 27 hours. 15 mL of 10% hydrochloric acid was added dropwise at 20° C. or lower, and the mixture was stirred at 20˜25° C., followed by dilution with 50 mL of ethyl acetate. Then, the layers were separated. The organic layer was washed successively with 15 mL of 1N hydrochloric acid, 20 mL of an aqueous saturated sodium chloride solution, 20 mL (×3) of an aqueous saturated sodium bicarbonate solution, and 20 mL of an aqueous saturated sodium chloride solution. After washing, the organic layer was dried with anhydrous magnesium sulfate. Concentration under reduced pressure afforded 1.64 g of the desired product (yield 85%).
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
85%

Synthesis routes and methods II

Procedure details

To 100 □ of 1,2-dichloroethane were added 5.5 □ of benzonitrile, 7.2 g of zinc chloride, and 11 g of potassium ethylmalonate, and then the mixture was stirred at reflux. After the reaction was completed, 100 □ of 6 N hydrochloric acid was added to the mixture, which then was stirred at reflux at 90° C. for 1 hour. After confirming completion of the reaction by TLC, the solution was cooled to 20° C., and then an organic layer was separated therefrom. The organic layer was concentrated through distillation under reduced pressure. Thus resulted residue was purified by silica gel column chromatography (eluent: ethylacetate/n-hexane=1/20, v/v) to obtain the title compound in the yield of 75% (7.6 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium ethylmalonate
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
75%

Synthesis routes and methods III

Procedure details

To 100 □ of 1,2-dichloroethane were added 5.5 □ of benzonitrile, 3.6 g of copper chloride and 11 g of potassium ethylmalonate, and then the mixture was stirred at reflux. After the reaction was completed, 100 □ of 6 N hydrochloric was added to the mixture, which then was stirred at reflux at 90° C. for 1 hour. After confirming completion of the reaction by TLC, the solution was cooled to 20° C., and then an organic layer was separated therefrom. The organic layer was concentrated through distillation under reduced pressure. Thus resulted residue was purified by silica gel column chromatography (eluent: ethylacetate/n-hexane=1/20, v/v) to obtain the title compound in the yield of 68% (7.0 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium ethylmalonate
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
catalyst
Reaction Step One
Yield
68%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl benzoylacetate
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Customer
Q & A

Q1: What is the molecular formula and weight of ethyl benzoylacetate?

A1: this compound has the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: this compound exhibits characteristic spectroscopic features:

  • UV-Vis Spectroscopy: The keto form shows an absorption maximum (λmax) at 249 nm with a molar absorptivity (ε) of 1.3 × 104 M−1cm−1. The enolate form has a λmax at 303 nm with an ε of 1.45 × 104 M−1cm−1. []
  • IR Spectroscopy: Characteristic absorption bands are observed for the carbonyl groups and other functional groups present in the molecule. [, ]
  • NMR Spectroscopy: 1H and 13C NMR spectra provide detailed information about the structure and environment of the hydrogen and carbon atoms in the molecule, respectively. [, , ]

Q3: Is this compound stable under ambient conditions?

A3: While relatively stable, this compound can undergo hydrolysis under acidic or basic conditions. Storage in a cool, dry place, away from light and moisture, is recommended.

Q4: What solvents are compatible with this compound?

A4: this compound is soluble in common organic solvents such as ethanol, toluene, acetonitrile, and dimethylformamide.

Q5: What types of reactions can this compound participate in?

A5: this compound, due to its β-ketoester functionality, can participate in a wide range of reactions, including:

  • Claisen Condensation: It readily undergoes Claisen condensation with various electrophiles such as malononitrile. []
  • Knoevenagel Condensation: It condenses with aldehydes in the presence of a base. [, , ]
  • Biginelli Reaction: It reacts with aldehydes and urea derivatives to synthesize dihydropyrimidinones. []
  • Coupling Reactions: It couples with diazonium salts, leading to the formation of azo derivatives. []
  • Cyclization Reactions: It serves as a precursor for various heterocycles such as pyridines, pyrimidines, pyrazoles, isoxazoles, and quinolones. [, , , , , , , , , , , , , ]
  • Michael Addition: It acts as a Michael acceptor with nucleophiles like thiophenols. []

Q6: What is the role of metal ions in reactions involving this compound?

A6: Metal ions, such as Bi3+ and Ni2+, can act as catalysts, enhancing the reaction rate in reactions like reduction with sodium borohydride. [] Other metal alkoxides like zirconium isopropoxide can react with this compound to form metal complexes. []

Q7: Are there any examples of heterogeneous catalysis with this compound?

A7: Yes, mesoporous molecular sieve MCM-41 [] and nano-ZnO [] have been successfully used as heterogeneous catalysts for synthesizing 3-acyl-coumarins from this compound and ortho-hydroxybenzaldehydes.

Q8: Can this compound undergo photocyclization reactions?

A8: Yes, derivatives of this compound containing thioether [, ], N-benzoyl-N-benzylamino [], and dibenzylamino [] groups undergo photocyclization upon irradiation to yield cyclic compounds like thia lactones and azalactones.

Q9: Have computational methods been employed to study this compound?

A9: While specific details are limited in the provided research, computational methods like molecular docking have been used to study the interactions of this compound derivatives with biological targets such as GlcN-6-P synthase. []

Q10: How do structural modifications of this compound impact its reactivity?

A10: Structural modifications, such as introducing electron-donating or -withdrawing groups on the benzene ring or modifying the ester moiety, can significantly influence the reactivity and properties of this compound. For example, electron-donating groups on the cinnamyl ring can lead to competitive cyclization reactions during thioflavone synthesis. []

Q11: How can the stability of this compound be improved?

A11: The stability of this compound can be enhanced by controlling factors like pH, temperature, and exposure to light and moisture. Appropriate packaging and storage conditions are crucial.

Q12: What are some other notable applications of this compound?

A12: this compound and its derivatives have shown potential in various applications:

  • Anticancer agents: Novel dihydroquinolone dimers synthesized from this compound and N-alkylanilines have shown potential as anticancer drug candidates. []
  • Molluscicidal agents: Pyridine, pyrido[3,2-c]pyridazine, and pyrido[3,2-c]pyridazino[2′,3′‐a]quinazoline derivatives synthesized from this compound have demonstrated molluscicidal activity. []
  • Photochemical probes: Certain derivatives of this compound have been explored as photochemical probe agents. []
  • Chelating agents: Compounds derived from this compound have been investigated for their ability to remove heavy metals like bismuth(III) from industrial wastewater. []

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